1-Naphthylamine, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃N·HCl. It is a derivative of naphthalene, featuring an amino group and a methoxy group on the naphthalene ring structure. This compound is commonly used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Reduction of 1-Naphthylamine: The compound can be synthesized by the reduction of 1-naphthylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Methylation of 1,2,3,4-Tetrahydro-1-naphthylamine: The methoxy group can be introduced by reacting 1,2,3,4-tetrahydro-1-naphthylamine with methanol in the presence of an acid catalyst.
Industrial Production Methods:
Large-Scale Reduction: Industrial production often involves the reduction of 1-naphthylamine using hydrogen gas in the presence of a metal catalyst under high pressure and temperature.
Methylation Process: Methylation is typically carried out in large reactors with continuous monitoring to ensure the desired product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.
Substitution: Reagents such as methanol and acid catalysts are used for methylation.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: Investigated for potential therapeutic applications, including its role in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to enzymes or receptors, altering their activity, and influencing biological processes.
Comparison with Similar Compounds
1-Naphthylamine: The parent compound without the methoxy group.
1,2,3,4-Tetrahydro-1-naphthylamine: The compound without the methoxy group and with a fully saturated ring structure.
Other Methoxy-substituted Naphthalenes: Compounds with methoxy groups in different positions on the naphthalene ring.
Uniqueness: 1-Naphthylamine, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIFWWPVOFOTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39226-88-5 |
Source
|
Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039226885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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